Cas no 851761-42-7 ((5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide)

(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide structure
851761-42-7 structure
商品名:(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide
CAS番号:851761-42-7
MF:C23H39NO6
メガワット:425.55886
CID:1839524
PubChem ID:24778493

(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide 化学的及び物理的性質

名前と識別子

    • (5Z,9α,13E,15S)-N-(1,3-Dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox oprosta-5,13-dien-1-amide
    • Prostaglandin D2 serinol amide
    • HMS3648I05
    • SCHEMBL23352511
    • PGD2-dihydroxypropanylamine
    • PGD2-SA
    • Prostaglandin D2-dihydroxypropanylamine
    • CS-0139042
    • LMFA03010191
    • HY-137483
    • N-[(2-Hydroxy-1-hydroxymethyl)ethyl]-11-oxo-9
    • CHEBI:186665
    • (Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide
    • N-(1,3-dihydroxypropan-2-yl)-9S,15S-dihydroxy-11-oxo-5Z,13E-prostadienoyl amine
    • A,15S-dihydroxy-prosta-5Z,13E-dien-1-amide
    • SR-01000946219
    • N-[(2-HYDROXY-1-HYDROXYMETHYL)ETHYL]-11-OXO-9ALPHA,15S-DIHYDROXY-PROSTA-5Z, 13E-DIEN-1-AMIDE
    • SR-01000946219-1
    • 851761-42-7
    • (5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide
    • インチ: InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1
    • InChIKey: YRUGYYZQISUWGN-AVMYJHFGSA-N
    • ほほえんだ: CCCCC[C@H](O)/C=C/[C@@H]1[C@H]([C@@H](O)CC1=O)C/C=C\CCCC(NC(CO)CO)=O

計算された属性

  • せいみつぶんしりょう: 425.27773796g/mol
  • どういたいしつりょう: 425.27773796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 16
  • 複雑さ: 558
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 127Ų

(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P912836-5mg
Prostaglandin D2 serinol amide (PGD2-SA)
851761-42-7 98%
5mg
¥7,011.00 2022-09-01
1PlusChem
1P00G3SO-1mg
N-[(2-HYDROXY-1-HYDROXYMETHYL)ETHYL]-11-OXO-9ALPHA,15S-DIHYDROXY-PROSTA-5Z, 13E-DIEN-1-AMIDE
851761-42-7 ≥95%
1mg
$255.00 2024-04-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73660-1mg
Prostaglandin D2 serinol amide
851761-42-7 98%
1mg
¥931.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73660-5mg
Prostaglandin D2 serinol amide
851761-42-7 98%
5mg
¥4040.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73660-10mg
Prostaglandin D2 serinol amide
851761-42-7 98%
10mg
¥7184.00 2022-04-26
A2B Chem LLC
AH50616-1mg
N-[(2-HYDROXY-1-HYDROXYMETHYL)ETHYL]-11-OXO-9ALPHA,15S-DIHYDROXY-PROSTA-5Z, 13E-DIEN-1-AMIDE
851761-42-7 ≥95%
1mg
$178.00 2024-04-19

(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amide 関連文献

(5z,9α,13e,15s)-n-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-ox Oprosta-5,13-dien-1-amideに関する追加情報

Research Brief on (5Z,9α,13E,15S)-N-(1,3-Dihydroxy-2-propanyl)-9,15-Dihydroxy-11-oxoprosta-5,13-dien-1-amide (CAS: 851761-42-7)

The compound (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide (CAS: 851761-42-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This prostaglandin derivative is structurally related to the prostacyclin family, which plays a crucial role in vascular homeostasis, inflammation, and platelet aggregation. Recent studies have explored its potential therapeutic applications, particularly in cardiovascular diseases and inflammatory conditions.

One of the key findings from recent research is the compound's ability to modulate the prostaglandin I2 (PGI2) receptor, also known as the IP receptor. Activation of this receptor has been shown to promote vasodilation and inhibit platelet aggregation, making it a promising target for the treatment of thrombotic disorders. In vitro studies using human endothelial cells demonstrated that (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide exhibits a high affinity for the IP receptor, with an EC50 value in the nanomolar range.

Further investigations have focused on the compound's stability and pharmacokinetic properties. A recent study published in the Journal of Medicinal Chemistry highlighted the improved metabolic stability of this derivative compared to its parent compound, prostacyclin. The introduction of the 1,3-dihydroxy-2-propanyl moiety was found to enhance resistance to enzymatic degradation, thereby prolonging its half-life in vivo. These findings suggest that (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide could serve as a more durable therapeutic agent for chronic conditions requiring sustained PGI2 receptor activation.

In addition to its cardiovascular applications, recent preclinical studies have explored the anti-inflammatory properties of this compound. Research conducted on animal models of rheumatoid arthritis revealed that administration of (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide significantly reduced joint inflammation and cartilage degradation. These effects were attributed to the compound's ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while simultaneously promoting the release of anti-inflammatory mediators like IL-10.

Despite these promising results, challenges remain in the clinical translation of this compound. A recent review in Expert Opinion on Investigational Drugs pointed out the need for further optimization of its pharmacokinetic profile to minimize potential side effects, such as hypotension. Additionally, the synthesis of (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide remains complex, requiring multi-step processes that may limit large-scale production. Ongoing research is focused on developing more efficient synthetic routes and exploring novel formulations to enhance its bioavailability.

In conclusion, (5Z,9α,13E,15S)-N-(1,3-dihydroxy-2-propanyl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide (CAS: 851761-42-7) represents a promising candidate for the treatment of cardiovascular and inflammatory diseases. Its unique pharmacological profile, combining potent IP receptor activation with improved metabolic stability, sets it apart from existing prostacyclin analogs. Future studies should prioritize clinical trials to evaluate its safety and efficacy in human subjects, as well as further optimization of its chemical properties for therapeutic use.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.